Benzo[b][1,10]phenanthrolin-7-amine
Description
Benzo[b][1,10]phenanthrolin-7-amine is a polycyclic aromatic compound featuring a phenanthroline core—a tricyclic system comprising two fused benzene rings and a pyridine-like heterocycle—with an amine group substituted at the 7-position.
Properties
Molecular Formula |
C16H11N3 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
benzo[b][1,10]phenanthrolin-7-amine |
InChI |
InChI=1S/C16H11N3/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H,(H2,17,19) |
InChI Key |
BQJXJQYSFHVHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=N2)N=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation Method
The Friedländer synthesis is a widely employed approach for constructing the phenanthroline skeleton, including the amino-substituted derivatives such as Benzo[b]phenanthrolin-7-amine. This method involves the condensation of 8-amino-7-quinolinecarbaldehyde with suitable ketones or acetyl derivatives under basic or acidic conditions.
- Reaction Conditions: Typically, the reaction is carried out in ethanol or other suitable solvents under reflux with potassium hydroxide or other bases to facilitate condensation and ring closure.
- Yields and Selectivity: The reaction generally affords good yields with unhindered ketones. Sterically hindered substrates may lead to lower yields but still allow formation of the phenanthroline core.
Following the formation of the phenanthroline core, introduction of the amine group at the 7-position can be achieved through nucleophilic substitution reactions. This may involve:
- Halogenated phenanthroline precursors (e.g., 7-chloro derivatives) undergoing substitution with ammonia or amine nucleophiles.
- Alkylation reactions where the amine functionality is introduced via reaction with alkyl halides bearing amino groups.
These reactions require controlled temperatures and pH to optimize the substitution efficiency and minimize side reactions.
Multi-step Synthetic Routes
Some synthetic strategies involve preparing intermediate phenanthroline derivatives such as 1,10-phenanthroline-5,6-dione or 8-amino-7-quinolinecarbaldehyde, which then undergo further transformations including reductions, oxidations, and ring closures to yield the target amine-substituted phenanthroline.
- For example, oxidation of phenanthroline derivatives using in situ generated bromine (from KBr, HNO3, and H2SO4) can produce dione intermediates, which are then elaborated to amino-substituted phenanthrolines.
- Improved methods for preparing amino aldehydes like 8-amino-7-quinolinecarbaldehyde have been reported, involving oxidation of methyl groups to aldehydes followed by reduction, which serve as key intermediates in Friedländer condensations.
Successful synthesis and purity of Benzo[b]phenanthrolin-7-amine are confirmed by:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic and amine proton environments.
- UV-Vis Spectroscopy: Provides insight into electronic transitions characteristic of the phenanthroline core.
- Mass Spectrometry: Confirms molecular weight (245.28 g/mol).
- Elemental Analysis: Validates composition.
- X-ray Crystallography: Used in advanced studies to confirm molecular structure and substitution patterns.
- The Friedländer condensation remains the most efficient route for synthesizing chiral and substituted phenanthrolines, including Benzo[b]phenanthrolin-7-amine, with the ability to tolerate various functional groups.
- Modifications in reaction time, temperature, and reagent stoichiometry critically influence yields and purity, particularly in oxidation steps leading to intermediates.
- The amine functionality at the 7-position enhances the compound's utility in coordination chemistry and biological applications such as anticancer agent development and metal ion sensing.
The preparation of Benzo[b]phenanthrolin-7-amine is well-established through the Friedländer condensation of amino quinoline aldehydes with ketones, followed by targeted amination via nucleophilic substitution. Optimization of reaction parameters such as solvent, temperature, and reaction time is crucial to maximize yield and purity. Advanced analytical techniques confirm the successful synthesis and structural integrity of the compound. These synthetic methodologies provide a robust platform for further functionalization and application in chemical and biological research.
Chemical Reactions Analysis
Types of Reactions: Benzo[b][1,10]phenanthrolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenanthroline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Benzo[b][1,10]phenanthrolin-7-amine and its derivatives have been extensively studied for their potential as anticancer agents. The compound's ability to intercalate DNA disrupts replication and transcription processes, leading to apoptosis in cancer cells. Research indicates that these compounds can induce significant cytotoxic effects against various cancer cell lines by interfering with cellular mechanisms essential for tumor growth.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial DNA synthesis, which is crucial for bacterial survival.
Coordination Chemistry
Metal Ion Complexation
this compound acts as a ligand that can form stable complexes with various metal ions, including copper(II), iron(II), and ruthenium(II). These metal complexes are of considerable interest due to their enhanced biological activities and modified electronic properties. For instance, the coordination of metal ions can improve the solubility and stability of the compound in biological systems, potentially leading to more effective therapeutic agents.
| Metal Ion | Complex Stability | Biological Activity |
|---|---|---|
| Copper(II) | High | Antimicrobial |
| Iron(II) | Moderate | Anticancer |
| Ruthenium(II) | High | Antitumor |
Material Science
Applications in Sensors
The unique electronic properties of this compound make it suitable for applications in sensor technology. Its ability to change conductivity upon interaction with specific analytes can be harnessed in the development of chemical sensors for detecting environmental pollutants or biological markers.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis rates, with significant disruption of the cell cycle at higher concentrations. This study supports the potential use of this compound as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Benzo[b][1,10]phenanthrolin-7-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerases . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its catalytic and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below summarizes key structural and molecular features of Benzo[b][1,10]phenanthrolin-7-amine and its closest analogs:
Key Research Findings
Electronic and Coordination Properties
- Benzo[c]phenanthren-6-amine and Benz[a]anthracen-7-amine exhibit extended π-conjugation due to their tetracyclic frameworks, which may enhance their UV-vis absorption and fluorescence properties compared to the tricyclic phenanthroline system of the target compound .
- The position of the amine group (C6 vs. C7) in these analogs influences electron density distribution. For example, the C7-substituted benz[a]anthracen-7-amine may exhibit stronger basicity due to proximity to aromatic rings .
Solubility and Stability
- The partially saturated 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine demonstrates improved solubility in polar solvents compared to fully aromatic analogs, attributed to reduced planarity and increased flexibility .
- 7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide is likely less stable under basic conditions due to the electron-withdrawing oxide group, which may deactivate the aromatic system toward electrophilic substitution .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[b][1,10]phenanthrolin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted phenanthrolines with amine precursors. Key steps include:
- Catalytic amination : Use Pd/C or Cu(I) catalysts under inert atmospheres to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents.
- Temperature control : Reactions above 120°C may lead to decomposition; yields typically peak at 80–100°C.
- Example Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | DMF | 90 | 68 |
| CuI | DMSO | 100 | 52 |
Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound?
- Methodological Answer :
- NMR : The aromatic proton region (δ 7.5–8.5 ppm) shows distinct splitting patterns due to the fused phenanthroline core. The amine proton (NH) appears as a broad singlet near δ 5.5 ppm but may require deuterated DMSO for clarity .
- IR : Stretching vibrations for C=N (1650 cm⁻¹) and NH (3350 cm⁻¹) confirm the structure. Compare against NIST spectral databases to validate purity .
- Validation Tip : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
- Methodological Answer :
- High solubility : Observed in DCM, chloroform, and DMSO (>50 mg/mL).
- Low solubility : In water or hexane (<1 mg/mL). Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Thermodynamic Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 62 |
| Water | 0.3 |
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., DNA or enzymes), and what mechanistic insights exist?
- Methodological Answer :
- DNA intercalation : Fluorescence quenching assays reveal binding constants (Kb) of ~10⁴ M⁻¹, suggesting moderate intercalation. Compare with ethidium bromide controls .
- Enzyme inhibition : Screen against kinase libraries (e.g., EGFR, CDK2) using ATP-competitive assays. IC50 values in the µM range indicate potential therapeutic relevance .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Dose-dependent effects : Perform MTT assays across a wide concentration range (0.1–100 µM). Toxicity thresholds vary by cell type; e.g., IC50 = 12 µM in HEK293 vs. 45 µM in HeLa .
- Reactive oxygen species (ROS) : Use DCFH-DA probes to quantify ROS generation. Contradictions may arise from assay conditions (e.g., serum-free media exaggerate oxidative stress) .
Q. How can in vivo pharmacokinetics of this compound be optimized for imaging or therapeutic applications?
- Methodological Answer :
- Radiolabeling : Incorporate <sup>18</sup>F or <sup>125</sup>I via benzyloxy precursors for PET/SPECT imaging. Purify using HPLC to achieve >95% radiochemical purity .
- Biodistribution : Administer IV in murine models and quantify organ uptake via gamma counting. Liver and kidney accumulation are common due to lipophilicity .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
